Ethyl bromoacetate
Description
Ethyl bromoacetate is a chemical compound that has been the subject of various studies due to its utility in organic synthesis. It is a versatile reagent that can be used to introduce acetoacetate groups into molecules or to modify existing functional groups. The compound has been employed in a range of chemical reactions, including photoredox transformations, N-formylation of amines, and the synthesis of unsymmetrical diarylacetates .
Synthesis Analysis
The synthesis of ethyl bromoacetate derivatives has been explored through different methodologies. For instance, ethyl bromofluoroacetate has been activated using visible light and Eosin Y catalysis to couple with indoles and anilines, leading to the formation of bisindolyl and bisanilinoyl acetate derivatives . Additionally, ethyl bromodifluoroacetate has been used as an N-formylating reagent in copper-catalyzed reactions to produce N-formamides . These methods demonstrate the compound's reactivity and potential for creating complex organic structures.
Molecular Structure Analysis
The molecular structure of ethyl bromoacetate derivatives has been elucidated through various spectroscopic techniques. For example, the crystal structure of ethyl bromozincacetate, a Reformatsky reagent, was determined using X-ray crystallography, revealing a dimeric structure with a unique stereochemistry in the zinc-containing eight-membered ring . Spectroscopic studies, including infrared and Raman spectroscopy, have also been conducted to understand the conformational behavior of ethyl bromoacetate and its chloro derivative .
Chemical Reactions Analysis
Ethyl bromoacetate is involved in a variety of chemical reactions. It has been used to create heterobifunctional reagents for cross-linking protein NH2 groups, as demonstrated in model reactions with ribonuclease . The compound also participates in copper-catalyzed bromodifluoroacetylation of alkenes, showcasing its role in atom transfer radical addition processes . Furthermore, reactions with bromoacetic acid derivatives have been employed to synthesize iminothiazolidinones, highlighting the compound's versatility in organic synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of ethyl bromoacetate and its derivatives are crucial for their application in synthesis. The compound's reactivity has been harnessed in reactions with copper powder to synthesize compounds containing a CF2 group, demonstrating its potential in creating fluorinated molecules . Additionally, the synthesis of ethyl 2,2-dibromo-4,4,4-trifluoroacetoacetate from ethyl trifluoroacetoacetate has been optimized, indicating the importance of reaction conditions in achieving high yields10.
properties
IUPAC Name |
ethyl 2-bromoacetate | |
---|---|---|
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InChI |
InChI=1S/C4H7BrO2/c1-2-7-4(6)3-5/h2-3H2,1H3 | |
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InChI Key |
PQJJJMRNHATNKG-UHFFFAOYSA-N | |
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Canonical SMILES |
CCOC(=O)CBr | |
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Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BrO2 | |
Record name | ETHYL BROMOACETATE | |
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DSSTOX Substance ID |
DTXSID4020587 | |
Record name | Ethyl bromoacetate | |
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Molecular Weight |
167.00 g/mol | |
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Physical Description |
Ethyl bromoacetate appears as a clear, colorless liquid. A lachrymator. Toxic by ingestion, inhalation and skin absorption; a strong irritant of the skin. Insoluble in water and soluble in alcohol, benzene, and ether., Colorless liquid with an unpleasant odor; [MSDSonline] | |
Record name | ETHYL BROMOACETATE | |
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Record name | Ethyl bromoacetate | |
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Boiling Point |
168.5 °C | |
Record name | ETHYL 2-BROMOACETATE | |
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Flash Point |
48 °C, 118 °F (48 °C) (CLOSED CUP) | |
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Record name | ETHYL 2-BROMOACETATE | |
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Solubility |
Insoluble in water, soluble in acetone, miscible in ethanol and ethyl ether., Sol in benzene and alcohol, Miscible in oxygenated and aromatic solvents | |
Record name | ETHYL 2-BROMOACETATE | |
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Density |
1.5032 @ 20 °C/20 °C | |
Record name | ETHYL 2-BROMOACETATE | |
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Vapor Density |
5.8 (Air= 1) | |
Record name | ETHYL 2-BROMOACETATE | |
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Vapor Pressure |
3.37 [mmHg] | |
Record name | Ethyl bromoacetate | |
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Product Name |
Ethyl bromoacetate | |
Color/Form |
Clear colorless liquid | |
CAS RN |
105-36-2, 61898-49-5 | |
Record name | ETHYL BROMOACETATE | |
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Record name | Ethyl bromoacetate | |
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Record name | Ethyl 2-bromoacetate | |
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Record name | ETHYL BROMOACETATE | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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